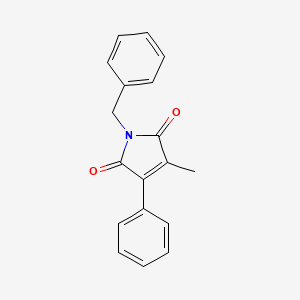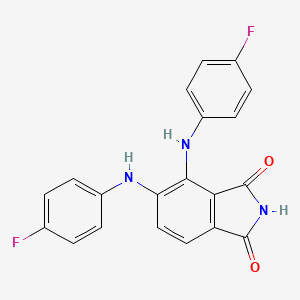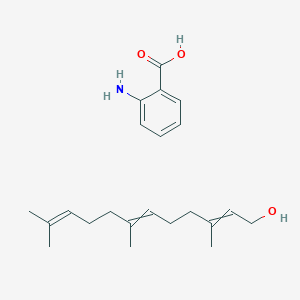![molecular formula C26H36OSi B14251142 Tert-butyl[(2,7-dimethylocta-2,6-dien-1-YL)oxy]diphenylsilane CAS No. 493015-67-1](/img/structure/B14251142.png)
Tert-butyl[(2,7-dimethylocta-2,6-dien-1-YL)oxy]diphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl[(2,7-dimethylocta-2,6-dien-1-yl)oxy]diphenylsilane is a chemical compound known for its unique structure and potential applications in various fields. This compound features a tert-butyl group, a dimethylocta-dienyl moiety, and a diphenylsilane group, making it an interesting subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(2,7-dimethylocta-2,6-dien-1-yl)oxy]diphenylsilane typically involves the reaction of tert-butyl[(2,7-dimethylocta-2,6-dien-1-yl)oxy]chlorosilane with diphenylsilane in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl[(2,7-dimethylocta-2,6-dien-1-yl)oxy]diphenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The tert-butyl and diphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
Tert-butyl[(2,7-dimethylocta-2,6-dien-1-yl)oxy]diphenylsilane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug delivery systems.
Industry: Utilized in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl[(2,7-dimethylocta-2,6-dien-1-yl)oxy]diphenylsilane involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl[(2,7-dimethylocta-2,6-dien-1-yl)oxy]chlorosilane
- Diphenylsilane
- Tert-butyl[(2,7-dimethylocta-2,6-dien-1-yl)oxy]trimethylsilane
Uniqueness
Tert-butyl[(2,7-dimethylocta-2,6-dien-1-yl)oxy]diphenylsilane is unique due to its combination of tert-butyl, dimethylocta-dienyl, and diphenylsilane groups. This unique structure imparts specific chemical and physical properties, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
493015-67-1 |
|---|---|
Formule moléculaire |
C26H36OSi |
Poids moléculaire |
392.6 g/mol |
Nom IUPAC |
tert-butyl-(2,7-dimethylocta-2,6-dienoxy)-diphenylsilane |
InChI |
InChI=1S/C26H36OSi/c1-22(2)15-13-14-16-23(3)21-27-28(26(4,5)6,24-17-9-7-10-18-24)25-19-11-8-12-20-25/h7-12,15-20H,13-14,21H2,1-6H3 |
Clé InChI |
LRAZMQUVXNZODM-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC=C(C)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2S,5R)-2,5-Dimethyl-4-(prop-2-en-1-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B14251067.png)

![3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic Acid](/img/structure/B14251089.png)
![3-[(3,4-Dichlorophenyl)methylidene]-1,5-diphenylpyrrolidine-2,4-dione](/img/structure/B14251091.png)

![L-Alaninamide, N-[(phenylmethoxy)carbonyl]-L-valyl-N-[(1R)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-(9CI)](/img/structure/B14251102.png)
![4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14251109.png)
![N-Butyl-N'-[3-(dipropylamino)phenyl]urea](/img/structure/B14251114.png)
![[2,6-Di(propan-2-yl)phenyl]phosphane](/img/structure/B14251118.png)


![8-oxa-5-thia-3-azatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),3,7(11),9,12,14-heptaene](/img/structure/B14251132.png)
![(1S,2S,4S)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14251145.png)
